molecular formula C25H25N3O2 B3555785 N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE

N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE

Cat. No.: B3555785
M. Wt: 399.5 g/mol
InChI Key: WECGDYJEARKMQR-UHFFFAOYSA-N
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Description

N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE is a complex organic compound featuring a benzodiazole moiety. Benzodiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound’s unique structure makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE typically involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out in dimethyl formamide as a solvent under relatively mild conditions . The synthesized compounds are characterized by FTIR, 1H-NMR, 13C-NMR, and HRMS spectral data .

Industrial Production Methods

While specific industrial production methods for this compound are not detailed, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE involves its interaction with specific molecular targets and pathways. The benzodiazole moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed biological effects .

Properties

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2/c1-16(2)18-10-12-20(13-11-18)30-15-24(29)26-23-14-19(9-8-17(23)3)25-27-21-6-4-5-7-22(21)28-25/h4-14,16H,15H2,1-3H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECGDYJEARKMQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)NC(=O)COC4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE
Reactant of Route 2
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N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE
Reactant of Route 3
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N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE
Reactant of Route 4
N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE
Reactant of Route 5
N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE

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